[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride
Overview
Description
[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride typically involves the reaction of 4,5-dichloro-3-methyl-1H-pyrazole with a suitable butylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In chemistry, [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of pyrazole derivatives on biological systems. Its structure allows for interactions with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical structure allows for modifications that can enhance the performance of materials in various applications.
Mechanism of Action
The mechanism of action of [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1H-pyrazole: A precursor in the synthesis of [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride.
3-Methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
2-(4,5-Dichloro-1H-pyrazol-1-yl)ethylamine: A compound with a similar structure but different alkyl chain length.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methyl groups on the pyrazole ring. This combination of features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4,5-dichloro-3-methylpyrazol-1-yl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N3.ClH/c1-3-6(4-11)13-8(10)7(9)5(2)12-13;/h6H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZANDHRDXFIXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C(=C(C(=N1)C)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-54-6 | |
Record name | 1H-Pyrazole-1-ethanamine, 4,5-dichloro-β-ethyl-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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